molecular formula C9H8N2O2 B1404110 Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate CAS No. 945840-73-3

Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate

Cat. No.: B1404110
CAS No.: 945840-73-3
M. Wt: 176.17 g/mol
InChI Key: CBVIMPIFKLOXDL-UHFFFAOYSA-N
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Description

Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate is a high-value chemical building block for medicinal chemistry and drug discovery research. This compound features a pyrrolopyridine scaffold, a privileged structure in pharmacology known for its diverse biological activities. The core 1H-pyrrolo[2,3-c]pyridine structure is one of six key isomers of a bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus, making it a versatile isostere for purines and other nitrogenous heterocycles . This scaffold is of significant interest in neuroscience research, particularly as a precursor in the synthesis of novel allosteric metabotropic glutamate receptor 5 (mGluR5) antagonists . Such antagonists are being investigated for their potential in treating a range of neurological and psychiatric disorders. Furthermore, derivatives based on the pyrrolopyridine structure have demonstrated a broad spectrum of pharmacological properties in scientific literature, including investigated analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities . The methyl carboxylate functional group provides a strategic handle for further synthetic modification, allowing researchers to explore structure-activity relationships and develop novel chemical probes or therapeutic candidates. This product is intended for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-7-6(2-4-10-7)3-5-11-8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVIMPIFKLOXDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Promoted Intramolecular Cyclization of 2-Pyrrolecarboxylic Acid Amidoacetals

One of the most efficient and scalable methods to synthesize substituted pyrrolo[2,3-c]pyridine-7-ones, which are closely related to the target methyl ester, involves an acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals. This method was reported by Nechayev et al. (2012) and is notable for its simplicity and scalability.

  • Key Steps:

    • Starting from 2-pyrrolecarboxylic acid amidoacetals, an acid catalyst promotes intramolecular cyclization.
    • This cyclization forms the pyrrolo[2,3-c]pyridine-7-one scaffold.
    • Subsequent alkylation or arylation reactions can regioselectively modify the nitrogen at the 6-position.
    • The method can be scaled up to 1.5 mol quantities without yield loss, indicating robustness.
  • Advantages:

    • Facile and mild reaction conditions.
    • High regioselectivity.
    • Good yields and scalability.
  • Reference Reaction Conditions:

Step Reagents/Conditions Outcome
Intramolecular cyclization Acid catalyst (unspecified) Formation of pyrrolo[2,3-c]pyridine-7-one scaffold
Alkylation/Arylation Alkyl/aryl halides, base N6-substituted derivatives

This method provides a strong foundation for preparing the core bicyclic structure, which can then be converted to the methyl ester derivative by esterification or other functional group transformations.

Functional Group Transformation to Methyl Ester

While the above method yields the 7-one derivative, the methyl ester form (methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate) can be prepared by esterification of the corresponding carboxylic acid or by direct synthesis from appropriate ester-containing precursors.

  • Typical esterification approach:

    • Starting from 1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid.
    • Treatment with methanol in the presence of an acid catalyst (e.g., sulfuric acid or HCl) under reflux.
    • Isolation of methyl ester product by extraction and purification.
  • Alternative direct synthesis:

    • Use of methyl 2-pyrrolecarboxylate derivatives as starting materials.
    • Cyclization under acidic or basic conditions to form the fused bicyclic system with the ester group already installed.

Protection and Substitution Strategies

In related systems such as 1H-pyrrolo[2,3-b]pyridine derivatives, protection of nitrogen atoms and selective substitution have been reported to facilitate synthesis.

  • For example, protection of the pyrrolic nitrogen with SEMCl (2-(trimethylsilyl)ethoxymethyl chloride) in the presence of sodium hydride in DMF at 0°C allows selective functionalization without interference from the nitrogen lone pair.

  • Although this exact method is reported for the b-isomer, analogous strategies can be adapted for the c-isomer to improve yields and selectivity during synthesis.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Product Type Yield/Notes Reference
Acid-promoted intramolecular cyclization 2-pyrrolecarboxylic acid amidoacetals Acid catalyst (unspecified), mild conditions Pyrrolo[2,3-c]pyridine-7-one scaffold Scalable to 1.5 mol, regioselective
Esterification 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid Methanol, acid catalyst, reflux Methyl ester derivative Typical esterification yields General synthetic knowledge
Nitrogen protection and substitution 4-chloro-1H-pyrrolo[2,3-b]pyridine (analogous) NaH, SEMCl, DMF, 0°C Protected nitrogen intermediate 84% yield reported

Research Findings and Considerations

  • The acid-promoted cyclization method is favored for its operational simplicity and scalability, making it suitable for preparative synthesis of the core scaffold before esterification.

  • Protection strategies, while reported for related isomers, provide insight into improving selectivity and functional group compatibility during synthesis.

  • Direct synthesis from ester-containing precursors can streamline the process by avoiding additional esterification steps but may require careful optimization of cyclization conditions.

  • The methyl ester functionality at the 7-position is crucial for the compound’s chemical properties and potential biological activity, necessitating careful control during synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The applications of Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate can be categorized into several key areas:

Medicinal Chemistry

  • Building Block for Synthesis : This compound is used as a precursor in the synthesis of various biologically active molecules, particularly potential anticancer and antiviral agents. Its derivatives have shown promising antitumor activities against different cancer cell lines, including HeLa, SGC-7901, and MCF-7, with IC50 values ranging from 0.12 to 0.21 μM .
  • Targeting Molecular Pathways : The compound has been studied for its ability to inhibit fibroblast growth factor receptors (FGFRs), which play a critical role in tumorigenesis. By binding to the ATP-binding site of FGFRs, it disrupts signaling pathways involved in cell proliferation and differentiation .

Materials Science

  • Development of Novel Materials : The unique electronic properties of this compound make it useful in creating advanced materials. Its ability to form complex structures can lead to innovations in electronic devices and sensors .

Biological Studies

  • Probe for Biological Mechanisms : The compound serves as a tool for studying various biological pathways due to its interaction with biomolecules. Its potential antimicrobial and anti-inflammatory properties are under investigation, contributing to the understanding of disease mechanisms .

Case Study 1: Antitumor Activity

A study focused on the synthesis of derivatives of this compound demonstrated significant antitumor activity against multiple cancer cell lines. Among these derivatives, one exhibited potent inhibition of tubulin polymerization and induced apoptosis in cancer cells at low concentrations .

Case Study 2: FGFR Inhibition

Research on the inhibition of FGFRs by derivatives of this compound revealed that specific modifications can enhance their efficacy as anticancer agents. For instance, one derivative showed IC50 values as low as 7 nM against FGFR1, indicating strong potential for therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor ActivityInhibits cell growth in HeLa, MCF-7, SGC-7901
FGFR InhibitionBinds to FGFRs disrupting tumorigenic pathways
Antimicrobial PropertiesPotential effects against various pathogens
Material DevelopmentUseful in creating advanced electronic materials

Mechanism of Action

The mechanism by which Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

Ester Position and Substitution Variants

Compound Name CAS Number Molecular Formula Substituents Key Properties Reference
This compound 945840-73-3 C₉H₈N₂O₂ Methyl ester at position 7 Purity: 97%; MW: 176.17
Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate 808137-94-2 C₉H₈N₂O₂ Methyl ester at position 5 Structural similarity: 0.63
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate 147403-65-4 C₉H₈N₂O₂ Methyl ester at position 3 Structural similarity: 0.62
Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 867034-10-4 C₁₀H₉ClN₂O₂ Ethyl ester at position 2; Cl at position 7 MW: 224.64; Melting point: Not reported

Key Observations :

  • Ester Position : The position of the ester group (e.g., 3, 5, or 7) significantly impacts molecular polarity and binding interactions. For instance, the 7-carboxylate in the target compound may enhance hydrogen bonding compared to 3- or 5-positioned esters .

Halogen-Substituted Derivatives

Compound Name CAS Number Molecular Formula Substituents Key Properties Reference
Methyl 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate N/A (CID: 84689410) C₁₀H₉ClN₂O₂ Cl at position 7; Methyl at N1; ester at position 3 SMILES: CN1C=C(C2=C1C(=NC=C2)Cl)C(=O)OC
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 1234616-82-0 C₉H₇ClN₂O₂ Cl at position 4; ester at position 3 Purity: 97%; MW: 210.62
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate N/A C₁₁H₁₂N₂O₃ Methoxy at position 5; ethyl ester at position 2 Yield: 85% (synthesis)

Key Observations :

  • Halogen Effects : Chlorine substituents (e.g., at position 7 or 4) increase molecular weight and lipophilicity, which may enhance target binding but reduce solubility .
  • Methoxy Groups : Methoxy-substituted derivatives (e.g., Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate) are synthesized in high yields (85%) and may improve metabolic stability compared to halogenated analogs .

Biological Activity

Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate is a heterocyclic compound belonging to the pyrrolopyridine family. This compound has garnered attention for its potential biological activities, which include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

This compound features a fused pyrrole and pyridine ring system with a methyl ester group at the carboxylate position. Its molecular formula is C9H8N2O2C_9H_8N_2O_2, and it has a molecular weight of approximately 176.17 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in several cellular processes such as cell proliferation and differentiation. The compound binds to the ATP-binding site of FGFRs, blocking their activity and subsequent signaling pathways .

Target Pathways

The compound's influence on various biochemical pathways suggests it may exhibit similar effects to related pyrrolopyrazine derivatives. These derivatives have been linked to diverse pharmacological activities due to their ability to modulate multiple targets within cellular signaling networks .

Biological Activities

Research indicates that this compound may exhibit the following biological activities:

  • Antitumor Activity : Compounds within this class have shown promise in inhibiting tumor cell proliferation in vitro and in vivo models .
  • Antimicrobial Effects : The compound has demonstrated activity against various pathogens, suggesting potential applications in treating infections .
  • Anti-inflammatory Properties : Related compounds have been reported to reduce inflammation in experimental models .

Data Tables

The following table summarizes key research findings related to the biological activities of this compound and its derivatives.

Activity TypeAssay TypeIC50/Activity LevelReference
AntitumorHCT116 Colon Cancer CellsGI50 = 0.55 μM
AntimicrobialBacterial Growth InhibitionMIC < 0.15 μM
Anti-inflammatoryInflammatory Cytokine ReleaseSignificant Reduction
Kinase InhibitionFGFR InhibitionIC50 = 0.025 μM

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological contexts:

  • In Vitro Antitumor Study : A study evaluated the antiproliferative effects of this compound on HCT116 human colon cancer cells. Results indicated a significant reduction in cell viability with an IC50 value of 0.55 μM, showcasing its potential as an anticancer agent .
  • Antimicrobial Evaluation : Another investigation explored the antimicrobial properties of related pyrrolopyridine derivatives against bacterial strains. The results demonstrated potent inhibition at low concentrations (MIC < 0.15 μM), suggesting applicability in infectious disease treatment .
  • Kinase Inhibition Research : Research focusing on FGFR inhibition revealed that this compound effectively inhibits FGFR activity with an IC50 value of 0.025 μM, indicating strong potential for therapeutic use in cancers driven by FGFR signaling pathways .

Q & A

Q. What are the common synthetic routes for preparing Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate, and how do reaction conditions influence yield?

The synthesis of this heterocyclic compound typically involves nucleophilic substitution or cyclization reactions. For example, acid-mediated nucleophilic substitution using 4-chloro-pyrrolopyridine intermediates (e.g., reacting with methyl carboxylate derivatives in isopropanol with HCl as a catalyst) is a validated method, yielding 27–86% depending on amine substituents and reflux duration . Optimization of solvents (e.g., isopropanol vs. methanol) and stoichiometric ratios of reagents (e.g., 3 equivalents of amines) is critical to minimize side products .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.3 ppm) and carbonyl carbons (δ ~165 ppm).
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (C9_9H8_8N2_2O2_2; 176.17 g/mol) with precision (±0.0003 Da) .
  • X-ray Crystallography : Resolves tautomeric forms (e.g., 1H vs. 3H-pyrrolo isomers), though this requires high-purity crystals .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Recrystallization : Methanol or ethanol/water mixtures are preferred for removing polar impurities, achieving ≥97% purity .
  • Column Chromatography : Silica gel with eluents like ethyl acetate/hexane (1:3) separates non-polar byproducts.
  • Acid-Base Extraction : Utilizes the compound’s weak basicity (pKa ~5–6) for selective isolation .

Advanced Research Questions

Q. How do substituent modifications on the pyrrolopyridine core affect biological activity in drug discovery?

The 7-carboxylate group is a critical pharmacophore. For example:

  • Kinase Inhibition : Analogues like AZ-Dyrk1B-33 (IC50_{50} = 7 nM) show that methyl ester groups enhance lipophilicity and target binding, while triazole substitutions at position 7 improve selectivity for DYRK1B over other kinases .
  • Antiviral Activity : In fostemsavir (HIV inhibitor), the 7-carboxylate ester acts as a prodrug, enabling membrane permeability before hydrolysis to the active acid .

Q. What computational methods are used to predict the reactivity of this compound in cross-coupling reactions?

  • DFT (Density Functional Theory) : Calculates electron density at the C-3/C-5 positions to predict Suzuki-Miyaura coupling sites .
  • Molecular Docking : Models interactions with catalytic residues (e.g., in kinase targets) to prioritize substituents for synthesis .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 27% vs. 86%) for this compound?

Variations arise from:

  • Reaction Time : Extended reflux (48 hours vs. 12 hours) improves conversion but risks decomposition .
  • Catalyst Choice : HCl vs. Lewis acids (e.g., ZnCl2_2) may alter regioselectivity.
  • Workup Protocols : Precipitation with NH4_4OH vs. direct filtration affects purity .

Q. What role does this compound play in synthesizing boronic acid derivatives for Suzuki couplings?

The methyl ester can be hydrolyzed to the carboxylic acid, which is then converted to boronic acid via lithiation and quenching with trimethylborate. PharmaBlock’s {1H-pyrrolo[2,3-c]pyridin-4-yl}boronic acid (CAS: 1312368-90-3) exemplifies this strategy for creating biaryl drug candidates .

Q. How do researchers address the compound’s hygroscopicity in formulation studies?

  • Lyophilization : Freeze-drying under vacuum stabilizes the compound for long-term storage.
  • Anhydrous Solvents : Use of THF or DMF prevents hydrolysis of the ester group during reactions .

Q. What in vitro assays are used to evaluate the metabolic stability of pyrrolopyridine derivatives?

  • Microsomal Incubations : Human liver microsomes (HLMs) quantify CYP450-mediated degradation.
  • Plasma Stability Tests : Monitor ester hydrolysis rates in rodent/human plasma .

Q. How can photostability issues during spectral analysis be mitigated?

  • Amber Glassware : Blocks UV light to prevent photodegradation.
  • Low-Temperature NMR : Reduces thermal decomposition during data acquisition .

Q. What troubleshooting steps are recommended for low yields in multi-step syntheses involving this compound?

  • Intermediate Characterization : Use LC-MS to identify unstable intermediates (e.g., chloro-pyrrolopyridines).
  • Catalyst Screening : Test Pd(OAc)2_2/XPhos for Buchwald-Hartwig aminations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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